methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14774396
Molecular Formula: C17H18N4O4S2
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O4S2 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | methyl 5-(2-methylpropyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H18N4O4S2/c1-9(2)6-11-13(16(24)25-3)20-17(27-11)19-12(22)7-21-8-18-14-10(15(21)23)4-5-26-14/h4-5,8-9H,6-7H2,1-3H3,(H,19,20,22) |
| Standard InChI Key | LSZAUDOYGCPFQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)NC(=O)CN2C=NC3=C(C2=O)C=CS3)C(=O)OC |
Introduction
Methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H18N4O4S2, and it has a molecular weight of 406.5 g/mol . This compound features a thiazole ring, a thieno[2,3-d]pyrimidine moiety, and an acetamido group, contributing to its structural diversity and biological activity.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps, leveraging the reactivity of its functional groups. While specific synthesis pathways are not detailed in available literature, compounds with similar structures often involve reactions that exploit the nucleophilicity of thiazole and thieno[2,3-d]pyrimidine rings.
Biological Activities and Potential Applications
Derivatives containing the thieno[2,3-d]pyrimidine structure have shown significant inhibition against various cancer cell lines and antimicrobial properties. The unique combination of structural elements in this compound suggests potential applications in drug development targeting specific biological pathways.
Research Findings and Future Directions
Research on compounds similar to methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate indicates promising biological activities. Future studies could focus on optimizing its synthesis, exploring its pharmacokinetic properties, and assessing its efficacy in preclinical models.
Comparison with Similar Compounds
Several compounds share structural similarities with methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate. For example:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide | C18H19N3O2S | Similar thieno[2,3-d]pyrimidine structure |
| 5-Methyl-3-(2-methylpropyl)hexane-2,4-dione | C11H20O2 | Contains a similar aliphatic chain |
| 5-Acetyl-2-methylpyridine | C8H9NO | Shares an acetyl group but lacks thiazole |
These compounds highlight the unique aspects of methyl (2E)-5-(2-methylpropyl)-2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate in terms of its complex ring structures and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume